molecular formula C21H18N2O2S B3268220 (Z)-3-(4-ethoxyphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile CAS No. 476669-27-9

(Z)-3-(4-ethoxyphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile

Cat. No. B3268220
CAS RN: 476669-27-9
M. Wt: 362.4 g/mol
InChI Key: TVIDNUMIMPAOCI-BOPFTXTBSA-N
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Description

(Z)-3-(4-ethoxyphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is a chemical compound that belongs to the family of thiazole-based acrylonitriles. It has been of great interest to the scientific community due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of (Z)-3-(4-ethoxyphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is not fully understood. However, it has been proposed that the compound induces apoptosis in cancer cells by activating the caspase pathway. It has also been suggested that the compound inhibits bacterial growth by disrupting the cell membrane.
Biochemical and Physiological Effects:
Studies have shown that (Z)-3-(4-ethoxyphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile exhibits low toxicity towards normal cells, indicating its potential as a safe and effective anticancer agent. It has also been found to exhibit low cytotoxicity towards human red blood cells, indicating its potential as a safe antimicrobial agent.

Advantages and Limitations for Lab Experiments

The advantages of using (Z)-3-(4-ethoxyphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile in lab experiments include its ease of synthesis, low toxicity towards normal cells, and its potential as a safe and effective anticancer and antimicrobial agent. However, its limitations include its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on (Z)-3-(4-ethoxyphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile. One direction is to explore its potential as a lead compound for the development of novel anticancer and antimicrobial agents. Another direction is to investigate its mechanism of action in more detail to better understand its biological activity. Additionally, studies can be conducted to improve its solubility and bioavailability to enhance its efficacy.

Scientific Research Applications

(Z)-3-(4-ethoxyphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit promising anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to possess antimicrobial activity against gram-positive and gram-negative bacteria.

properties

IUPAC Name

(Z)-3-(4-ethoxyphenyl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S/c1-3-25-18-9-7-15(8-10-18)11-17(13-22)21-23-20(14-26-21)16-5-4-6-19(12-16)24-2/h4-12,14H,3H2,1-2H3/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVIDNUMIMPAOCI-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(4-ethoxyphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-3-(4-ethoxyphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile

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